

3-Acetylquinoline: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 3-Acetylquinoline

Cat. No.: B1336125

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This guide provides an in-depth exploration of **3-acetylquinoline**, a pivotal heterocyclic ketone in synthetic and medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its burgeoning role in the landscape of drug discovery and development. This document is intended for researchers, scientists, and professionals who require a technical and practical understanding of this versatile molecule.

Introduction to a Privileged Scaffold

The quinoline ring system is a cornerstone of heterocyclic chemistry, renowned for its prevalence in natural products and its wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.^[1] **3-Acetylquinoline**, a key derivative, offers a reactive acetyl group at the 3-position, which serves as a versatile handle for a myriad of chemical transformations. This functionalization allows for the construction of more complex, biologically active molecules, making it a valuable starting material and intermediate in the synthesis of novel therapeutic agents.

Core Physicochemical Properties

A precise understanding of the fundamental physicochemical properties of **3-acetylquinoline** is essential for its effective use in research and development.

Property	Value	Source(s)
CAS Number	33021-53-3	[2][3][4]
Molecular Formula	C ₁₁ H ₉ NO	[2][3][4]
Molecular Weight	171.20 g/mol	[2][3][4]
IUPAC Name	1-(quinolin-3-yl)ethanone	[4]
Appearance	Typically a solid	N/A
Purity	Commercially available up to 97%	[2][4]

Synthesis and Purification: A Practical Approach

The synthesis of **3-acetylquinoline** can be achieved through several established methods. One common and effective approach involves a transition metal-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, using a suitable acetyl-donating reagent and a 3-haloquinoline (e.g., 3-bromoquinoline).

Experimental Protocol: Synthesis via Stille Coupling

This protocol describes a representative synthesis of **3-acetylquinoline** from 3-bromoquinoline and a tributyl(1-ethoxyvinyl)tin precursor, followed by acidic hydrolysis.

Materials:

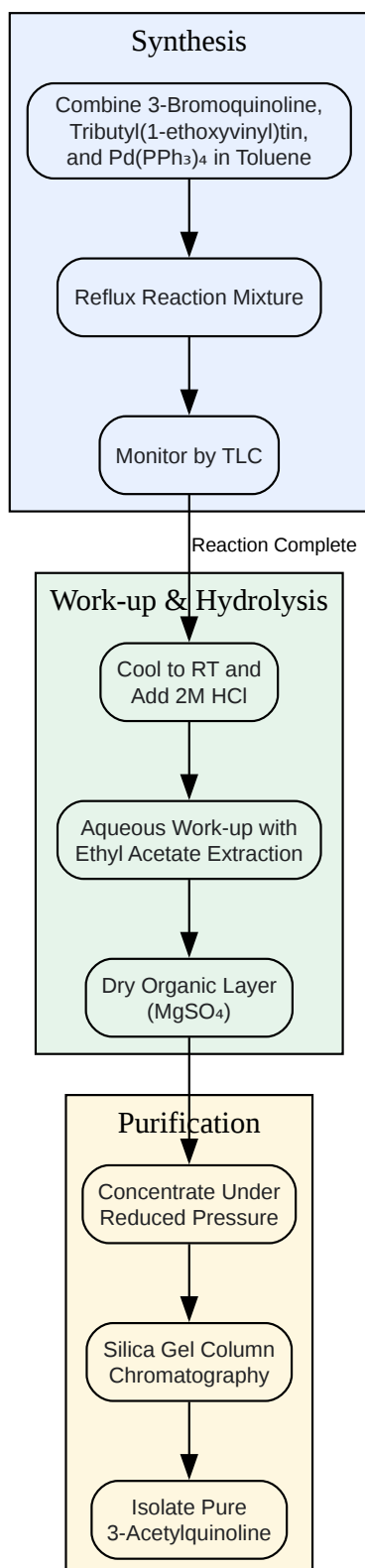
- 3-Bromoquinoline
- Tributyl(1-ethoxyvinyl)tin
- Tetrakis(triphenylphosphine)palladium(0)
- Anhydrous toluene
- 2M Hydrochloric acid
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromoquinoline (1.0 eq), tributyl(1-ethoxyvinyl)tin (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
- **Solvent Addition:** Add anhydrous toluene via syringe.
- **Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
- **Hydrolysis:** Upon completion, cool the reaction mixture to room temperature. Add 2M hydrochloric acid and stir vigorously for 1-2 hours to effect the hydrolysis of the enol ether intermediate.
- **Work-up:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure **3-acetylquinoline**.

Purification Workflow Diagram



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Caption: A streamlined workflow for the synthesis and purification of **3-acetylquinoline**.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is paramount to ensure the identity and purity of synthesized **3-acetylquinoline**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of **3-acetylquinoline** is expected to show characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl protons of the acetyl group. The aromatic region will display a complex splitting pattern due to the coupling of the quinoline protons.

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the eleven carbon atoms of the molecule. Key signals include the carbonyl carbon of the acetyl group (typically in the range of 195-205 ppm), the carbons of the quinoline ring, and the methyl carbon of the acetyl group.

Expected NMR Data Summary:

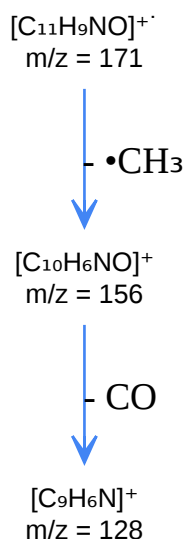
Assignment	¹ H Chemical Shift (ppm, multiplicity)	¹³ C Chemical Shift (ppm)
-CH ₃	~2.7 (s, 3H)	~26
Quinoline-H	~7.5-9.2 (m, 6H)	~127-152
C=O	N/A	~197

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of **3-acetylquinoline** will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (171.20). The fragmentation pattern is a key identifier.

Predicted Fragmentation Pathway:

The primary fragmentation is expected to be the alpha-cleavage of the acetyl group, resulting in the loss of a methyl radical ($\bullet\text{CH}_3$) to form a stable acylium ion.



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Caption: Predicted primary fragmentation pathway of **3-acetylquinoline** in EI-MS.

Infrared (IR) Spectroscopy

The IR spectrum of **3-acetylquinoline** will display characteristic absorption bands that confirm the presence of its functional groups.

Key IR Absorption Bands:

Wavenumber (cm^{-1})	Functional Group
~3050-3100	C-H stretch (aromatic)
~2920-2960	C-H stretch (methyl)
~1680-1700	C=O stretch (ketone)
~1570-1620	C=C and C=N stretches (quinoline ring)

Chemical Reactivity and Applications in Drug Discovery

The acetyl group of **3-acetylquinoline** is the hub of its reactivity, enabling a wide array of chemical transformations to generate diverse molecular scaffolds.

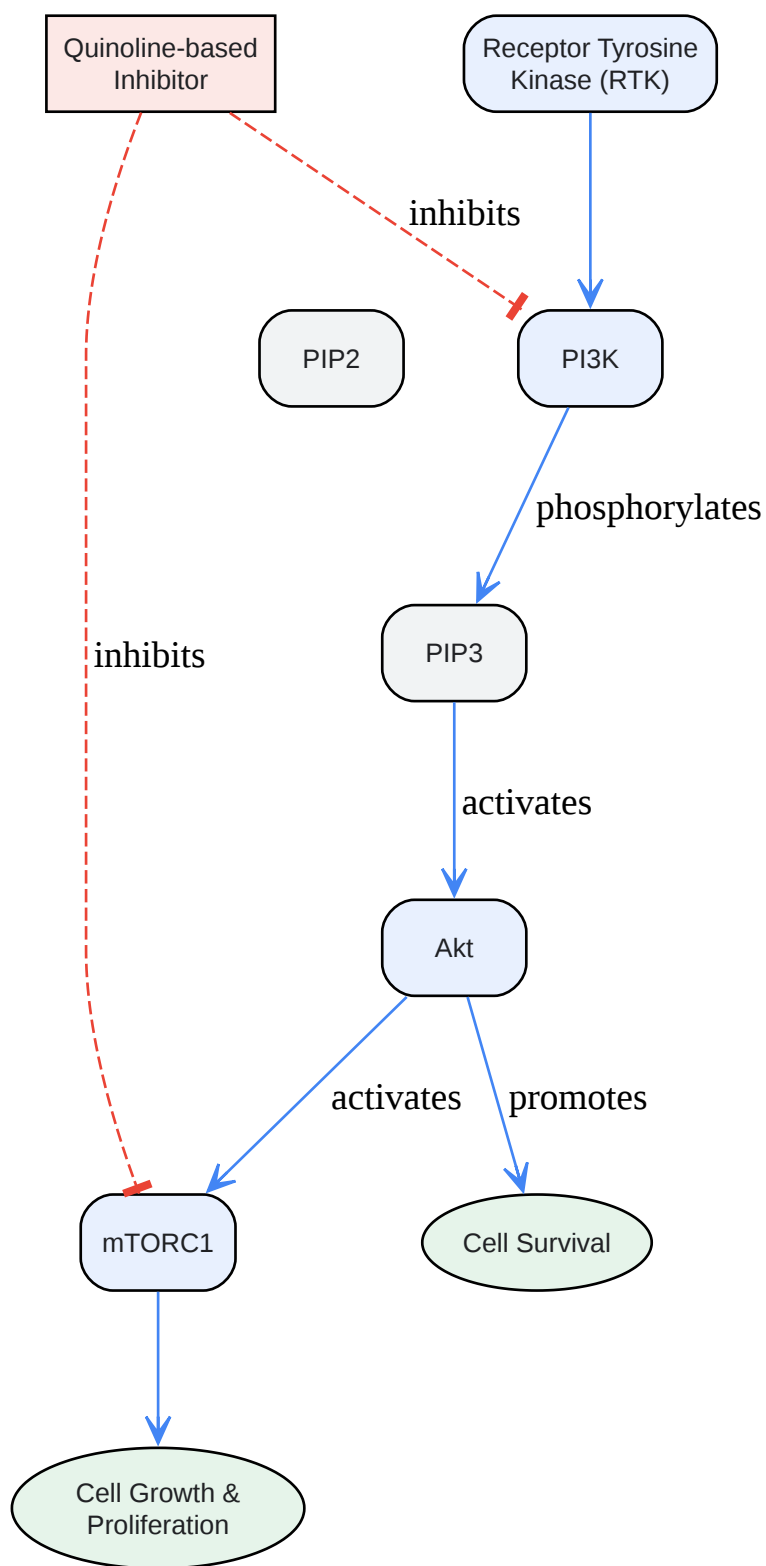
Key Reactions:

- **Condensation Reactions:** The acetyl group can undergo condensation with various nucleophiles, such as hydrazines and hydroxylamines, to form pyrazoles, isoxazoles, and other heterocyclic systems.
- **Halogenation:** Alpha-halogenation of the acetyl group provides a reactive intermediate for further nucleophilic substitution.
- **Oxidation and Reduction:** The ketone can be oxidized to a carboxylic acid or reduced to a secondary alcohol, providing access to different functionalities.

Role in Targeting Signaling Pathways

Quinoline-based compounds have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. A prominent example is the PI3K/Akt/mTOR pathway, a central node in cell growth, proliferation, and survival.

Several quinoline derivatives have been developed as inhibitors of PI3K and/or mTOR. The quinoline scaffold often serves as a key pharmacophore, interacting with the ATP-binding pocket of these kinases.



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Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline-based inhibitors.

Safety Information

As with any chemical reagent, proper handling and safety precautions are essential when working with **3-acetylquinoline**.

- **General Handling:** Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
- **Personal Protective Equipment (PPE):** Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
- **Toxicology:** While specific toxicological data for **3-acetylquinoline** is limited, related quinoline compounds can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.^[5] Assume the compound is hazardous and handle it accordingly.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.^[6]^[7]

Conclusion

3-Acetylquinoline is a molecule of significant interest to the scientific community, particularly those in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, accessible synthetic routes, and the versatile reactivity of its acetyl group make it a valuable building block for the creation of novel and complex molecular architectures. As research into the therapeutic potential of quinoline derivatives continues to expand, the importance of **3-acetylquinoline** as a key intermediate is poised to grow, paving the way for the development of next-generation therapeutics.

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